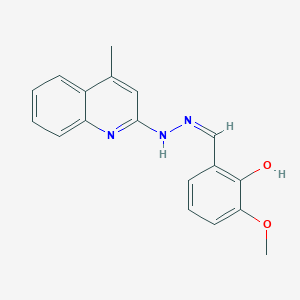methanone](/img/structure/B5964880.png)
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone, also known as HPPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HPPM belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is not fully understood. However, it has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE activity may contribute to the potential therapeutic effects of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone in neurodegenerative diseases.
Biochemical and Physiological Effects:
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has also been shown to reduce tumor growth in animal models of cancer. In addition, [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various experimental models. However, the exact mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone. One area of research is to further elucidate the mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone. This may involve studying the effects of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone on specific cellular pathways and identifying potential targets for therapeutic intervention. Another area of research is to investigate the potential therapeutic applications of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone in various disease models. This may involve studying the effects of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone in animal models of cardiovascular disease, neurodegenerative diseases, and cancer. Finally, further optimization of the synthesis method for [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone may lead to improvements in yield and purity, making it a more attractive compound for use in experimental settings.
Méthodes De Synthèse
The synthesis of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with piperidine and 2-hydroxybenzyl bromide in the presence of a base. The resulting product is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride to yield [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone. The synthesis of [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
[1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, [1-(2-hydroxybenzyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone has been studied for its potential as a therapeutic agent for cardiovascular diseases.
Propriétés
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-3-yl]-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15-11-19(12-16(2)22(15)26-3)21(25)18-8-6-10-23(14-18)13-17-7-4-5-9-20(17)24/h4-5,7,9,11-12,18,24H,6,8,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJRDAYYBTVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B5964802.png)
![[1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5964804.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)
![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)
![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)